molecular formula C20H25ClN2OS B15142719 Lucanthone-d4 (hydrochloride)

Lucanthone-d4 (hydrochloride)

Cat. No.: B15142719
M. Wt: 381.0 g/mol
InChI Key: LAOOXBLMIJHMFO-QJUQVXHISA-N
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Description

Lucanthone-d4 hydrochloride is a deuterium-labeled analog of Lucanthone hydrochloride, a thioxanthenone derivative initially developed as an antischistosomal agent. The parent compound, Lucanthone hydrochloride (Miracil D), inhibits apurinic/apyrimidinic endonuclease 1 (APE-1), a critical enzyme in DNA base excision repair, and has been studied for its role in autophagy modulation and chemosensitization . The deuterated form (C₂₀H₂₁D₄ClN₂OS) replaces four hydrogen atoms with deuterium at the diethylaminoethyl group, enhancing metabolic stability for pharmacokinetic and mechanistic studies . It is primarily used in preclinical research to trace drug metabolism and evaluate APE-1 inhibition efficiency .

Properties

Molecular Formula

C20H25ClN2OS

Molecular Weight

381.0 g/mol

IUPAC Name

4-methyl-1-[[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]amino]thioxanthen-9-one;hydrochloride

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H/i12D2,13D2;

InChI Key

LAOOXBLMIJHMFO-QJUQVXHISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lucanthone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the lucanthone molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of lucanthone-d4 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Lucanthone-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include hycanthone and other metabolites that retain the therapeutic properties of the parent compound .

Scientific Research Applications

Lucanthone-d4 (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Parent Compound: Lucanthone Hydrochloride

Key Differences:
Property Lucanthone Hydrochloride Lucanthone-d4 Hydrochloride
Molecular Formula C₂₀H₂₅ClN₂OS C₂₀H₂₁D₄ClN₂OS
Molecular Weight 376.94 g/mol 384.96 g/mol (adjusted for D4)
Deuterium Substitution None 4H at diethylaminoethyl group
Primary Use Antischistosomal therapy Isotopic tracer in APE-1/autophagy research
Metabolic Stability Lower Enhanced due to deuterium labeling

Research Findings :

  • Lucanthone hydrochloride showed variable efficacy in schistosomiasis trials due to inconsistent dosing and side effects (e.g., nausea, hepatotoxicity) .
  • Lucanthone-d4 retains APE-1 inhibitory activity (IC₅₀ ~1.5 µM) but exhibits prolonged half-life in metabolic studies, making it valuable for mechanistic research .

Comparison with Other Deuterated Compounds

Example 1: Lumefantrine-d9
Property Lucanthone-d4 Hydrochloride Lumefantrine-d9
Target APE-1, autophagy Antimalarial (Plasmodium spp.)
Deuterium Position Diethylaminoethyl group Nine H atoms in aromatic/alkyl groups
Application Preclinical tracer Metabolic studies of antimalarials
Purity >98% >98%

Insights :

  • Both compounds are deuterated to improve metabolic stability but target distinct pathways. Lumefantrine-d9 supports antimalarial drug development, while Lucanthone-d4 focuses on DNA repair and autophagy .
Example 2: Ecgonine Methylester-D3 Hydrochloride
Property Lucanthone-d4 Hydrochloride Ecgonine Methylester-D3 HCl
Deuterium Position Alkyl side chain Methyl ester group
Use APE-1 inhibition studies Analytical reference standard
Formats Powder, solutions Methanol solutions, powder

Insights :

  • Ecgonine-D3 is used as a reference standard in toxicology, whereas Lucanthone-d4 serves as a research tool in molecular pharmacology .

Comparison with Structurally Related Antischistosomal Agents

Hycanthone (Analog of Lucanthone):
Property Lucanthone Hydrochloride Hycanthone
Structure Thioxanthenone + diethylaminoethyl Hydroxylated thioxanthenone derivative
Efficacy Moderate (variable trials) Higher efficacy but severe toxicity
Mechanism APE-1 inhibition DNA intercalation

Research Findings :

  • Hycanthone, a metabolite of Lucanthone, was withdrawn due to mutagenicity, highlighting Lucanthone-d4's advantage in avoiding metabolic activation .

Lucanthone-d4 in Research :

  • Analytical Use : Employed as a deuterated internal standard in LC-MS to quantify Lucanthone in biological matrices .

Contrast with EDDP-D3 Perchlorate :

  • EDDP-D3 (a methadone metabolite analog) is used in forensic toxicology, whereas Lucanthone-d4 supports oncology and parasitology research .

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